![molecular formula C7H16ClNO B13472932 rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-methylpiperidin-3-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methylpiperidin-3-one or 2-methylpiperidin-3-al.
Reduction: 2-methylpiperidine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various physiological processes, including mood, cognition, and motor function.
Comparación Con Compuestos Similares
Similar Compounds
- rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride
- rac-[(2R,3R)-2-methylpiperidin-3-ol hydrochloride
- rac-[(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an alcohol and a piperidine ring. This combination of features makes it particularly useful in research related to neurotransmitter systems and receptor binding.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
[(2S,3S)-2-methylpiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Clave InChI |
KUAOSDGMQRHORW-UOERWJHTSA-N |
SMILES isomérico |
C[C@H]1[C@H](CCCN1)CO.Cl |
SMILES canónico |
CC1C(CCCN1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


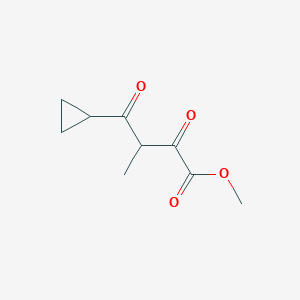
amine hydrochloride](/img/structure/B13472876.png)
![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
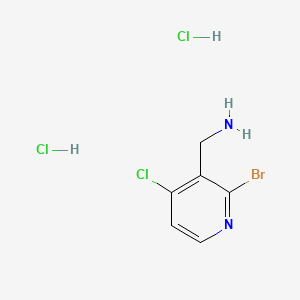
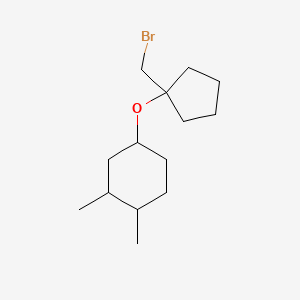

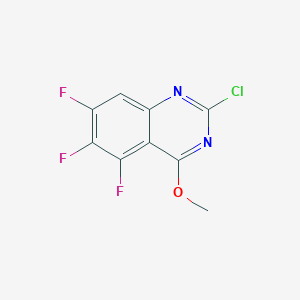
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

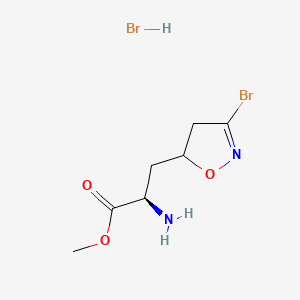

![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)

